2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
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Overview
Description
2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is a chemical compound characterized by its chloro and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the desired positions on the ring.
Trifluoromethylation: The chlorinated pyridine is then treated with trifluoromethylating agents to introduce the trifluoromethyl group.
Acetylation: Finally, the compound is acetylated using acetyl chloride or acetic anhydride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the chloro or trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at the chloro or trifluoromethyl positions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: It can be used as a tool in biological studies to understand the effects of chloro and trifluoromethyl groups on biological systems. Medicine: Industry: The compound's properties make it useful in various industrial applications, such as in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Chloro-N-(3-chloro-5-methylpyridin-2-yl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Chloro-N-(3-chloropyridin-2-yl)acetamide: Lacks the trifluoromethyl group.
Uniqueness: 2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3N2O/c9-2-6(16)15-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZONLVHKPUSMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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